
3-(2-chloro-6-fluorophenyl)-N-(6-methyl-2-pyridinyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-chloro-6-fluorophenyl)-N-(6-methyl-2-pyridinyl)acrylamide, commonly known as CFMPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CFMPA belongs to the acrylamide family of compounds, which are widely used in the chemical industry for various purposes.
科学研究应用
CFMPA has been found to have potential applications in various scientific fields, including neuroscience, pharmacology, and cancer research. In neuroscience, CFMPA has been used as a tool to study the function of glutamate receptors, which play a vital role in synaptic transmission and plasticity. CFMPA has also been used in pharmacology to investigate the effects of drugs on the central nervous system. In cancer research, CFMPA has been found to have anti-tumor activity, making it a potential candidate for the development of new cancer therapies.
作用机制
CFMPA acts as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor. NMDA receptors are involved in various neurological processes, including learning and memory. By blocking the NMDA receptor, CFMPA can modulate synaptic transmission and plasticity, leading to changes in neuronal activity and behavior.
Biochemical and Physiological Effects:
CFMPA has been found to have significant biochemical and physiological effects, particularly in the central nervous system. Studies have shown that CFMPA can modulate synaptic transmission and plasticity, leading to changes in neuronal activity and behavior. CFMPA has also been found to have anti-tumor activity, making it a potential candidate for the development of new cancer therapies.
实验室实验的优点和局限性
CFMPA has several advantages for lab experiments, including its high selectivity and potency as an NMDA receptor antagonist. However, CFMPA also has limitations, including its complex synthesis process and potential toxicity. Researchers must take caution when working with CFMPA and ensure that appropriate safety measures are in place.
未来方向
There are several future directions for research on CFMPA, including investigating its potential as a therapeutic agent for various neurological disorders, such as Alzheimer's disease and schizophrenia. Additionally, researchers can explore the potential of CFMPA as a tool for studying synaptic transmission and plasticity in the central nervous system. Further studies can also investigate the potential of CFMPA as a cancer therapy and its mechanisms of action in cancer cells. Overall, CFMPA has significant potential for scientific research and may lead to the development of new therapies and treatments for various diseases.
合成方法
CFMPA can be synthesized through a multi-step process that involves the reaction of 2-chloro-6-fluoroaniline with acryloyl chloride and 6-methyl-2-pyridinecarboxylic acid. The resulting product is then purified using column chromatography to obtain the pure form of CFMPA. The synthesis of CFMPA is a complex process that requires expertise in organic chemistry and specialized equipment.
属性
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O/c1-10-4-2-7-14(18-10)19-15(20)9-8-11-12(16)5-3-6-13(11)17/h2-9H,1H3,(H,18,19,20)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRGFCQPZBHDATP-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C=CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)NC(=O)/C=C/C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~1~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5809802.png)
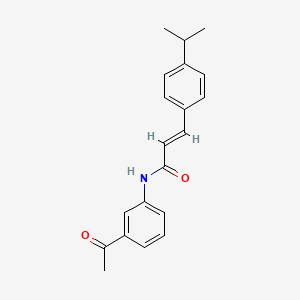
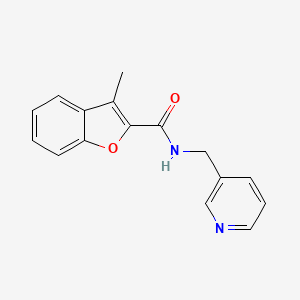
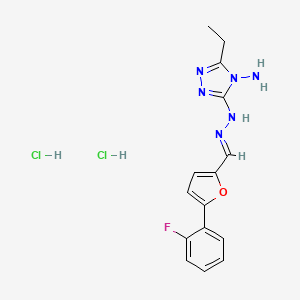

![methyl 4-(aminocarbonyl)-5-[(3,4-dimethylbenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5809832.png)
![1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine](/img/structure/B5809838.png)

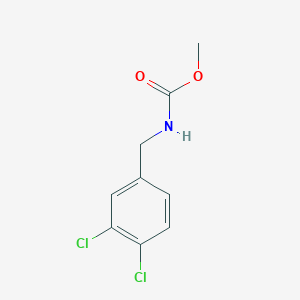
![ethyl 4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}benzoate](/img/structure/B5809848.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]acetamide](/img/structure/B5809851.png)
![N'-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5809860.png)
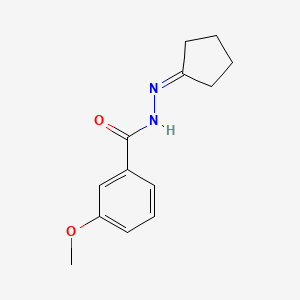
![3-(2-furyl)-N-[(3-pyridinylamino)carbonothioyl]acrylamide](/img/structure/B5809887.png)